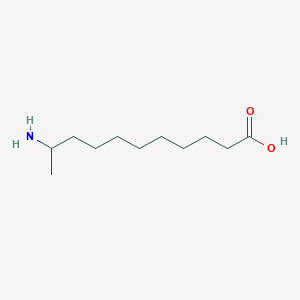

10-aminoundecanoic Acid

Description

Structure

3D Structure

Properties

CAS No. |

56078-10-5 |

|---|---|

Molecular Formula |

C11H23NO2 |

Molecular Weight |

201.31 g/mol |

IUPAC Name |

10-aminoundecanoic acid |

InChI |

InChI=1S/C11H23NO2/c1-10(12)8-6-4-2-3-5-7-9-11(13)14/h10H,2-9,12H2,1H3,(H,13,14) |

InChI Key |

DWHXNKJKNIHNOI-UHFFFAOYSA-N |

SMILES |

CC(CCCCCCCCC(=O)O)N |

Canonical SMILES |

CC(CCCCCCCCC(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 10 Aminoundecanoic Acid

Conventional Chemical Synthesis Routes for ω-Aminoundecanoic Acids

Traditional chemical syntheses for ω-aminoundecanoic acids, including 10-aminoundecanoic acid, often involve multi-step processes starting from petrochemical or oleochemical feedstocks.

Hydrobromination and Subsequent Ammonolysis of Unsaturated Fatty Acid Derivatives (e.g., 10-Undecenoic Acid)

A well-established industrial method for producing 11-aminoundecanoic acid, a close analog of this compound, starts from 10-undecenoic acid, which is derived from the pyrolysis of ricinoleic acid from castor oil. wikipedia.orgnih.gov This process involves the anti-Markovnikov addition of hydrogen bromide across the terminal double bond of 10-undecenoic acid, typically initiated by peroxides, to yield 11-bromoundecanoic acid. oecd.orgcastoroil.in

The subsequent step is the ammonolysis of the bromo-acid, where the bromine atom is displaced by an amino group through reaction with ammonia (B1221849), to form the final product, 11-aminoundecanoic acid. oecd.orgpatsnap.com A similar principle could be applied to a suitable precursor to synthesize this compound, although the starting material would need to have the double bond at a different position.

A patented method describes preparing 11-aminoundecanoic acid by reacting 10-undecenoic acid with hydrogen bromide in a double-kettle reaction device in the presence of a catalyst to generate 11-bromoundecanoic acid. patsnap.com This intermediate then undergoes ammonolysis. To accelerate this reaction, a phase-transfer catalyst can be added. patsnap.com

| Reaction Step | Reactants | Catalyst/Conditions | Product |

| Hydrobromination | 10-Undecenoic acid, Hydrogen bromide | Peroxides, Non-polar solvent | 11-Bromoundecanoic acid |

| Ammonolysis | 11-Bromoundecanoic acid, Ammonia | Phase-transfer catalyst (optional) | 11-Aminoundecanoic acid |

Derivatization from Omega-Hydroxycarboxylic Acids (General Method for ω-Amino Acids)

A general approach for synthesizing ω-amino acids involves the conversion of ω-hydroxycarboxylic acids. The terminal hydroxyl group can be transformed into a leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with an amine source, like ammonia or a protected amine equivalent.

For instance, 11-hydroxyundecanoic acid can be synthesized from the biotransformation of ricinoleic acid. researchgate.net This ω-hydroxy acid can then serve as a precursor for the corresponding ω-amino acid. The conversion involves activating the hydroxyl group and subsequent amination. Chemoenzymatic cascade reactions have been developed for the synthesis of ω-amino fatty acids and α,ω-diamines from ω-hydroxy fatty acids and α,ω-diols, respectively. nih.gov

Multistep Synthesis Pathways (e.g., Beckmann Rearrangement, Hofmann Degradation) (General Method for ω-Amino Acids)

Beckmann Rearrangement: This rearrangement reaction transforms an oxime into an amide under acidic conditions. aakash.ac.inbyjus.com For the synthesis of ω-amino acids, a cyclic ketone can be converted to a lactam via the Beckmann rearrangement of its corresponding oxime. wikipedia.org Subsequent hydrolysis of the lactam yields the desired ω-amino acid. The reaction is often catalyzed by acids but other reagents like tosyl chloride and thionyl chloride can also be used. wikipedia.org The classic example is the conversion of cyclohexanone (B45756) to caprolactam, the precursor for Nylon 6. wikipedia.org

Hofmann Degradation: The Hofmann rearrangement, or Hofmann degradation, converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgscienceinfo.com This reaction proceeds by treating the amide with bromine and a strong base, such as sodium hydroxide, to form an isocyanate intermediate which is then hydrolyzed to the amine. byjus.comchemistrysteps.com To synthesize an ω-amino acid using this method, one would start with a dicarboxylic acid monoamide. The reaction effectively removes the carbonyl group of the amide, resulting in an amino group at that position. researchgate.net

| Rearrangement | Starting Material | Key Intermediate | Product |

| Beckmann | Cyclic Ketone Oxime | Nitrilium ion | Lactam (hydrolyzed to ω-amino acid) |

| Hofmann | Dicarboxylic Acid Monoamide | Isocyanate | ω-Amino Acid |

Bio-Based and Sustainable Synthesis of ω-Aminoundecanoic Acids

Increasing environmental concerns have driven research towards developing sustainable and bio-based methods for producing ω-aminoundecanoic acids, utilizing renewable resources and enzymatic processes.

Biotransformation Pathways from Renewable Resources (e.g., Castor Oil, Ricinoleic Acid)

Castor oil is a key renewable feedstock for the production of 11-aminoundecanoic acid. researchgate.nettaylorandfrancis.com The primary component of castor oil is the triglyceride of ricinoleic acid, which constitutes about 90% of the oil. wikipedia.orgwikipedia.org The industrial process begins with the transesterification of castor oil with methanol (B129727) to produce methyl ricinoleate. wikipedia.org This is followed by pyrolysis to yield methyl 10-undecenoate and heptanal. wikipedia.org The methyl 10-undecenoate is then hydrolyzed to 10-undecenoic acid, which serves as the starting material for the chemical synthesis route described previously. wikipedia.org

Direct biotransformation routes are also being explored. For example, long-chain fatty acids can be converted into amino fatty acids through multi-enzyme cascade reactions. researchgate.net This involves the use of enzymes like alcohol dehydrogenases and transaminases to convert hydroxyl groups present in fatty acids like ricinoleic acid into amino groups. rsc.org

Enzymatic Cascade Catalysis for ω-Amino Acid Production

Enzymatic cascade catalysis offers a "one-pot" synthesis approach that avoids the need for isolating intermediates, thus saving resources and reducing waste. rsc.org These cascades often involve multiple enzymes that work in concert to carry out a series of reactions. mdpi.comsemanticscholar.org

For the production of ω-amino acids, multi-enzyme cascades have been designed to convert renewable fatty acids into valuable monomers. rsc.org For instance, a two-enzyme cascade involving a long-chain alcohol dehydrogenase and a transaminase has been used to convert ricinoleic acid to (Z)-12-aminooctadec-9-enoic acid. researchgate.net In another example, a multi-enzyme cascade system was developed to produce 11-aminoundecanoic acid from ricinoleic acid, achieving a concentration of 232 mM from 300 mM of the starting material through multilayer engineering of the enzymatic pathway. acs.org These biocatalytic systems often incorporate cofactor regeneration systems to reduce costs and improve efficiency. rsc.org

| Biocatalytic Approach | Starting Material | Key Enzymes | Product | Research Finding |

| Multi-enzyme Cascade | Ricinoleic Acid | Alcohol Dehydrogenase, Transaminase | (Z)-12-aminooctadec-9-enoic acid | Demonstrates the feasibility of direct amination of hydroxy fatty acids. researchgate.net |

| Engineered Cascade | Ricinoleic Acid | Baeyer–Villiger monooxygenase, Transaminase, etc. | 11-Aminoundecanoic acid | Achieved a product concentration of 232 mM from 300 mM ricinoleic acid. acs.org |

Microbial Synthesis Approaches (e.g., Pseudomonas sp.)

The biosynthesis of ω-aminocarboxylic acids from renewable feedstocks like fatty acids represents a growing field of interest. While direct microbial synthesis of this compound is not extensively documented, research into related compounds provides significant insights into the potential of biocatalytic pathways.

Notably, studies on the closely related monomer 11-aminoundecanoic acid have identified microorganisms capable of metabolizing it. A bacterial strain, Pseudomonas sp. JG-B, was isolated from a nylon 11 enrichment culture and demonstrated the ability to use 11-aminoundecanoic acid as a sole source of carbon and nitrogen for rapid growth nih.govnih.govsemanticscholar.org. Genomic analysis of this strain revealed the presence of genes encoding for hydrolases, including homologues of nylon 6 hydrolases (NylA and NylB), which suggests a metabolic pathway for breaking down and utilizing the monomer nih.govnih.gov. The identification of such metabolic pathways is a crucial first step, as the enzymes involved could potentially be harnessed or engineered for the synthesis of these molecules, not just their degradation.

Further research has demonstrated the production of various ω-aminocarboxylic acids (C11, C12, C13) from fatty acids using genetically engineered Escherichia coli biocatalysts. These multi-enzyme cascade reactions involve enzymes sourced from other bacteria, including an alcohol dehydrogenase (ADH) from Pseudomonas putida GPo1, highlighting the utility of Pseudomonas enzymes in these synthetic pathways uq.edu.au. This approach converts ω-hydroxycarboxylic acids—intermediates derived from the oxidative cleavage of fatty acids—into the desired ω-aminocarboxylic acids through the combined action of an ADH and an ω-transaminase uq.edu.au. This demonstrates a viable biocatalytic strategy that could be adapted for the production of this compound from suitable precursors.

Catalytic Strategies in the Synthesis of ω-Aminoundecanoic Acids

Catalytic methods offer powerful and versatile routes for the synthesis of ω-amino acids, providing alternatives to purely biological or traditional chemical methods. These strategies often focus on improving efficiency, selectivity, and sustainability.

Role of Homogeneous and Heterogeneous Catalysis (General for ω-Amino Acids)

Catalysis is broadly categorized into homogeneous and heterogeneous catalysis, distinguished by the phase of the catalyst relative to the reactants. Both play a significant role in the synthesis of ω-amino acids, particularly in hydrogenation reactions that convert amides to amines rsc.orgwikipedia.orgreddit.com.

Homogeneous catalysis involves a catalyst in the same phase as the reactants, typically in a liquid solution.

Advantages : Homogeneous catalysts often exhibit high activity and selectivity due to well-defined active sites and high accessibility to reactant molecules. ethz.chnih.govrsc.org This allows for reactions under milder conditions, such as the room-temperature hydrogenation of amides to amines using ruthenium pincer complexes nih.gov.

Disadvantages : A major drawback is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and makes catalyst recycling challenging and expensive ethz.chnih.govrsc.org.

Heterogeneous catalysis utilizes a catalyst in a different phase from the reactants, most commonly a solid catalyst with liquid or gas reactants reddit.comhuaruicarbon.com.

Advantages : The primary advantage is the ease of separation of the catalyst from the reaction mixture by simple filtration or centrifugation, which facilitates straightforward catalyst recycling and reuse ethz.chnih.govhuaruicarbon.com. This makes them highly suitable for industrial processes. They also tend to have higher thermal stability huaruicarbon.com.

Disadvantages : Heterogeneous catalysts may exhibit lower activity and selectivity compared to their homogeneous counterparts due to less-defined active sites and potential mass transfer limitations nih.govrsc.org. Reactions often require harsher conditions, such as high pressures and temperatures, for the catalytic hydrogenation of amides wikipedia.orgu-tokyo.ac.jp.

The ideal catalyst combines the benefits of both types: high activity and selectivity with stability and recyclability rsc.org. The development of bimetallic catalysts, such as a Pt-V system for amide hydrogenation, demonstrates progress toward achieving this goal, enabling reactions under milder conditions osaka-u.ac.jp.

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Phase | Catalyst and reactants in the same phase (e.g., liquid) reddit.com | Catalyst and reactants in different phases (e.g., solid catalyst, liquid reactants) huaruicarbon.com |

| Activity/Selectivity | Generally high activity and selectivity nih.govrsc.org | Often lower activity and selectivity rsc.org |

| Reaction Conditions | Often milder (lower temperature/pressure) nih.gov | Often harsher (higher temperature/pressure) wikipedia.orgu-tokyo.ac.jp |

| Catalyst Separation | Difficult and expensive ethz.chnih.gov | Simple (e.g., filtration) ethz.chhuaruicarbon.com |

| Recycling | Difficult rsc.org | Straightforward ethz.ch |

Metathesis Reactions for Precursor Synthesis

Olefin metathesis is a powerful reaction in organic synthesis that involves the exchange of alkylidene groups between two alkenes, catalyzed by transition metal complexes like those based on ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalysts) libretexts.orglibretexts.org. This reaction is particularly valuable for synthesizing precursors to ω-amino acids from renewable resources like vegetable oils and fatty acids ias.ac.inias.ac.inscielo.br.

The primary strategies involving olefin metathesis for precursor synthesis are:

Self-Metathesis : This reaction occurs when a single type of unsaturated fatty acid reacts with itself. For example, the self-metathesis of methyl oleate (B1233923) can produce long-chain unsaturated α,ω-dicarboxylic acid esters, which are valuable polymer precursors scielo.brresearchgate.net.

Cross-Metathesis : This involves the reaction between two different olefins. Cross-metathesis of unsaturated fatty acids or their esters with short-chain alkenes (like ethene, known as ethenolysis) is a key strategy to produce molecules with terminal double bonds and modified chain lengths scielo.br. These terminally unsaturated compounds can then be further functionalized to introduce an amine group at the ω-position. The mechanism proceeds through the formation of a metallacyclobutane intermediate libretexts.orglibretexts.orgias.ac.in.

The broad functional group tolerance of modern metathesis catalysts allows for their use with fatty acids containing ester groups, making this an efficient route to create bifunctional molecules necessary for the synthesis of polymers like polyamides rsc.orgnih.gov.

| Reaction Type | Description | Application |

|---|---|---|

| Self-Metathesis | An unsaturated fatty acid reacts with itself to form a symmetrical long-chain di-acid and a hydrocarbon. researchgate.net | Synthesis of α,ω-dicarboxylic acids for polyesters and polyamides. |

| Cross-Metathesis | An unsaturated fatty acid reacts with a different olefin (e.g., ethene) to alter chain length. scielo.br | Production of terminally unsaturated fatty acids, which are precursors for ω-functionalization. |

| ADMET Polymerization | Acyclic Diene Metathesis involves the polymerization of a diene monomer, releasing a small volatile olefin. libretexts.org | Direct synthesis of unsaturated polymers from diene monomers derived from fatty acids. |

Phase Transfer Catalysis in Ammonolysis Reactions

Phase Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) dalalinstitute.comcrdeepjournal.org. This is particularly useful for the synthesis of amino acids, where an inorganic nucleophile (like ammonia or its salts, typically soluble in water) needs to react with an organic substrate (like an ω-haloalkanoic acid, soluble in an organic solvent).

The catalyst, often a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) hydrogen sulfate), transports the nucleophilic anion from the aqueous phase into the organic phase rsc.orgorganic-chemistry.orgmdpi.com. The catalyst cation forms a lipophilic ion pair with the anion, allowing it to cross the phase boundary and react with the organic substrate.

In the context of producing ω-amino acids, PTC can be applied to the ammonolysis of an ω-haloalkanoic acid. The process involves:

An ammonium salt in the aqueous phase.

An ω-haloalkanoic acid dissolved in a nonpolar organic solvent.

The phase transfer catalyst transports the ammonia equivalent (e.g., as part of an ion pair) into the organic phase.

The nucleophile then displaces the halide on the terminal carbon of the alkanoic acid, forming the ω-amino acid.

This method, exemplified by the O'Donnell Amino Acid Synthesis for α-amino acids, offers several advantages: it avoids the need for expensive anhydrous solvents, can proceed under mild conditions, and often results in cleaner reactions with higher yields organic-chemistry.orgorganic-chemistry.org. Chiral phase-transfer catalysts have also been developed to achieve asymmetric synthesis, producing enantiomerically enriched amino acids nih.govacs.org.

Polymerization Science and Advanced Materials Derived from 10 Aminoundecanoic Acid

Polycondensation of 10-Aminoundecanoic Acid as a Monomer

The synthesis of Polyamide 11 (PA 11), also known as Nylon 11, is achieved through the self-polycondensation of 11-aminoundecanoic acid. This polymerization is a type of step-growth polymerization where the amino group (-NH₂) of one monomer reacts with the carboxylic acid group (-COOH) of another. This reaction forms an amide bond (-CO-NH-), which is the characteristic repeating linkage in polyamides, and eliminates a molecule of water.

The process is typically carried out via melt polymerization at elevated temperatures, generally around 220°C. researchgate.net During the reaction, the removal of water is crucial to drive the equilibrium towards the formation of high molecular weight polymer chains. researchgate.net The resulting thermoplastic, PA 11, is a semi-crystalline polymer known for its excellent durability, flexibility, and resistance to chemicals and thermal stress. 3faktur.comeuroplas.com.vnspecialchem.com Its properties are attributed to the long aliphatic chain (ten methylene (B1212753) units) between the polar amide groups, which imparts flexibility and low moisture absorption compared to other polyamides like PA 6 or PA 66. specialchem.comnetzsch.com

Below is a table summarizing the key properties of Polyamide 11 derived from the polycondensation of 11-aminoundecanoic acid.

| Property | Value |

| Mechanical Properties | |

| Tensile Strength | 52 MPa 3faktur.com |

| Modulus of Elasticity | 1,800 MPa 3faktur.com |

| Elongation at Break | 25% - 50% 3faktur.com |

| Thermal Properties | |

| Melting Point | ~190°C specialchem.com |

| Glass Transition Temperature | 51°C - 53°C netzsch.com |

| Max. Service Temperature | Up to 150°C europlas.com.vn |

| Low-Temperature Performance | Down to -40°C europlas.com.vn |

| Physical Properties | |

| Density | ~1.03 - 1.05 g/cm³ |

| Water Absorption | Low compared to other polyamides specialchem.comnetzsch.com |

| Chemical Resistance | |

| General Resistance | Excellent resistance to acids, bases, solvents, and salts europlas.com.vnspecialchem.com |

Synthesis and Characterization of Specialty Polyamides Incorporating this compound

11-aminoundecanoic acid is not only used for producing the homopolymer PA 11 but is also a valuable comonomer for creating specialty copolyamides. By incorporating other monomers—such as diamines, dicarboxylic acids, or different amino acids—into the polymerization process, the properties of the resulting polymer can be precisely tailored.

For instance, copolyamides have been synthesized via melt polycondensation using 11-aminoundecanoic acid along with a dimer acid (derived from vegetable oils) and hexamethylene diamine. researchgate.net The inclusion of the bulky dimer acid disrupts the regular chain packing and reduces the hydrogen bonding strength between amide groups. researchgate.net This modification leads to significant changes in the thermal and mechanical properties of the copolymer. As the concentration of the dimer acid is increased, both the melting temperature (Tm) and the glass transition temperature (Tg) of the copolyamide decrease. This structural alteration also impacts mechanical performance, typically leading to increased flexibility and toughness.

The characterization of these specialty polyamides involves a range of analytical techniques to understand their structure-property relationships. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to confirm the chemical structure and composition of the copolymer. Differential Scanning Calorimetry (DSC) is employed to determine thermal transitions like Tg and Tm, while Thermogravimetric Analysis (TGA) assesses thermal stability. Mechanical properties such as tensile strength and elongation at break are measured to evaluate the material's performance under stress.

The table below illustrates how the incorporation of a comonomer (dimer acid) can tune the properties of a PA 11-based copolyamide.

| Property | PA 11 Homopolymer | PA 11 Copolymer (with Dimer Acid) |

| Thermal Properties | ||

| Melting Temperature (Tm) | ~190°C | Decreases with increasing dimer acid content |

| Glass Transition Temp. (Tg) | ~52°C | Decreases with increasing dimer acid content |

| Structural Properties | ||

| Crystallinity | Semicrystalline | Reduced; becomes more amorphous |

| Mechanical Properties | ||

| Flexibility | Good | Increased |

| Toughness | High | Increased |

Integration of this compound into Bio-Based Polymer Systems

As a monomer derived from a renewable resource (castor oil), 11-aminoundecanoic acid is central to the development of sustainable, bio-based polymers. researchgate.net Its integration extends beyond simple homopolymers to the creation of advanced, high-performance materials that align with goals of environmental sustainability.

ω-Amino acids, the class of monomers to which 11-aminoundecanoic acid belongs, are versatile building blocks for a wide array of polyamide resins and copolymers. nih.govpreprints.org Polyamides can be synthesized either through the ring-opening polymerization of lactams (cyclic amides) or the step-growth polycondensation of ω-amino acids or a combination of diamines and dicarboxylic acids. nih.govpreprints.org

The properties of polyamides derived from ω-amino acids are strongly influenced by the length of the aliphatic methylene (-CH₂-) chain separating the amide groups. A higher concentration of amide groups (shorter methylene chain) leads to stronger intermolecular hydrogen bonding, resulting in higher melting points, increased stiffness, and greater moisture absorption. Conversely, a longer methylene chain, as seen in 11-aminoundecanoic acid, results in polymers with lower melting points, greater flexibility, and lower moisture absorption, which contributes to better dimensional stability. specialchem.com

By copolymerizing different ω-amino acids or by blending them with various diamine/diacid pairs, researchers can create new polyamide resins with a spectrum of properties. For example, incorporating rigid aromatic monomers can increase the glass transition temperature and thermal stability, while using long-chain aliphatic comonomers can enhance flexibility and impact resistance. tue.nl This approach allows for the development of bio-based polyamides tailored for applications ranging from flexible films and coatings to rigid engineering components. rsc.org

The following table compares the general properties of polyamides based on the length of the methylene chain in the ω-amino acid monomer.

| Monomer (Polyamide) | Methylene Units (n) in H₂N-(CH₂)ₙ-COOH | Relative Amide Group Concentration | General Properties |

| 6-Aminohexanoic Acid (PA 6) | 5 | High | High strength, stiffness, and melting point; higher water absorption. specialchem.com |

| 11-Aminoundecanoic Acid (PA 11) | 10 | Low | Good flexibility, low water absorption, lower melting point, good impact strength. specialchem.com |

| 12-Aminododecanoic Acid (PA 12) | 11 | Very Low | Very flexible, lowest water absorption, excellent chemical resistance. nih.gov |

Poly(amide imide)s (PAIs) are high-performance polymers that combine the excellent mechanical properties and thermal stability of polyimides with the solubility and processability of polyamides. ω-Amino acids are key precursors in the synthesis of novel bio-based PAIs.

A common synthesis route involves a two-step process. First, an ω-amino acid is reacted with an aromatic dianhydride (such as pyromellitic dianhydride) to form a diimide-diacid (DIDA) monomer. mdpi.com This DIDA monomer, which now contains two carboxylic acid end-groups and two stable imide rings, is then polymerized with a diamine through a polycondensation reaction to form the final PAI. mdpi.com

The properties of the resulting PAI can be precisely tuned by altering the structure of the constituent monomers.

ω-Amino Acid: Using a longer-chain ω-amino acid like 11-aminoundecanoic acid to create the DIDA monomer introduces flexible aliphatic segments into the final polymer backbone. This generally leads to a lower glass transition temperature (Tg), reduced tensile strength, and increased elongation at break, enhancing the polymer's ductility. rug.nl

Dianhydride: The choice of the aromatic dianhydride affects the rigidity of the imide block. More rigid aromatic structures can increase the thermal stability and Tg of the PAI. mdpi.com

Diamine: The diamine comonomer also plays a crucial role. Aliphatic diamines contribute to flexibility, while aromatic diamines enhance rigidity and thermal resistance.

This modular approach allows for the creation of bio-based PAIs with a wide range of properties, from highly rigid and thermally stable materials to more flexible and tough polymers suitable for various advanced applications. researchgate.net

The table below shows research findings on how changing the rigid group in the dianhydride component affects the properties of PAIs synthesized using a DIDA monomer derived from an ω-amino acid.

| Rigid Group in Dianhydride Component | Glass Transition Temp. (Tg) | Tensile Strength | Elongation at Break | Crystallinity |

| Phenyl | 54.7 °C | 62.4 MPa | 3.7% | Semicrystalline |

| Biphenyl | - | - | - | Amorphous |

| Diphenyl ether | 42.4 °C | 49.5 MPa | 6.8% | Amorphous |

Chemical Derivatization and Functionalization of 10 Aminoundecanoic Acid

Synthesis of Molecular Derivatives for Targeted Applications

The ability to selectively react with either the amino or the carboxyl terminus of 10-aminoundecanoic acid allows for the synthesis of a diverse range of molecular derivatives. These derivatives are designed for specific, high-value applications in fields such as drug discovery and biotechnology.

This compound and similar long-chain ω-amino acids are utilized as linkers in the construction of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. precisepeg.combiochempeg.com

The linker component is critical, as its length, flexibility, and chemical nature influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. precisepeg.com Aliphatic chains like that of this compound serve as flexible, hydrophobic linkers. broadpharm.com The terminal carboxylic acid can react with an amine on one ligand, while the amino group can form a stable amide bond with a carboxylic acid on the other ligand, effectively tethering the two active moieties. medchemexpress.com

| Length | The 11-carbon backbone provides a specific spatial separation between the two ligands. | The distance between the two binding sites is a critical parameter for degradation efficiency and can be systematically varied using analogues. |

While direct conjugation of this compound to fusidic acid or rolipram is not widely documented, the principle of using ω-amino acids as spacers to synthesize novel bioactive compounds is well-established. mdpi.com This strategy aims to improve the pharmacokinetic properties, enhance efficacy, or reduce the toxicity of known therapeutic agents. mdpi.com

A pertinent example involves the synthesis of conjugates of madecassic acid and silybin, where 11-aminoundecanoic acid (a close structural analogue) was used as a spacer. ucl.ac.uk In this work, the amino acid was first coupled to triacetyl madecassic acid and then subsequently conjugated with silybin. ucl.ac.uk This approach demonstrates how the bifunctional nature of ω-amino acids allows them to link two distinct bioactive molecules, potentially creating synergistic effects or enabling targeted delivery. ucl.ac.uk The general applicability of this method suggests that this compound could be similarly employed to create novel derivatives of other complex molecules like the antibiotic fusidic acid or phosphodiesterase inhibitors such as rolipram. wikipedia.orgnih.govnih.gov

Functionalization of Nanomaterials with this compound

The terminal functional groups of this compound are also ideal for anchoring the molecule to the surface of various nanomaterials. This surface modification can improve the dispersion of nanomaterials in different media, enhance their compatibility with polymer matrices, and introduce new functionalities for specific applications.

Covalent functionalization is a key strategy to improve the solubility and processability of carbon nanotubes (CNTs), which tend to aggregate due to strong van der Waals forces. researchgate.net One common method involves the oxidation of CNTs to create carboxylic acid groups on their surface and at defect sites. researchgate.net These carboxylated CNTs can then be reacted with the amino group of this compound to form stable amide bonds, effectively grafting the alkyl chains onto the nanotube surface. nih.gov

This process, detailed in the table below, alters the surface properties of the CNTs, making them more dispersible in various solvents and compatible with polymer matrices for the creation of composite materials.

Table 2: Methods for Covalent Functionalization of Carbon Nanotubes

| Method | Description | Role of this compound |

|---|---|---|

| Amidation of Carboxylated CNTs | CNTs are first treated with strong acids (e.g., H2SO4/HNO3) to introduce -COOH groups. These groups are then activated (e.g., with thionyl chloride) and reacted with an amine. | The amino group of this compound reacts with the activated carboxyl groups on the CNT surface, forming a covalent amide linkage. |

| Direct Attachment to CNT Cage | Under certain conditions, the amine group can react directly with the carbon framework of the nanotube, particularly at defect sites. | The amino group can act as a nucleophile, attacking the CNT sidewall to form a C-N bond, anchoring the molecule directly to the carbon cage. nih.gov |

Nanoclays, such as montmorillonite, are naturally hydrophilic, which limits their dispersion in hydrophobic polymers. matec-conferences.org Surface modification is employed to render the clay organophilic. atomfair.com While ion exchange with quaternary ammonium (B1175870) salts is a common method, amino acids are also used as surface modifiers. atomfair.comresearcher.life

This compound can be adsorbed onto the nanoclay surface. The positively charged amino group (at appropriate pH) can interact with the negatively charged silicate layers of the clay, while the long, nonpolar alkyl chain extends outward, creating a more hydrophobic surface. researcher.life This modification facilitates the intercalation of polymer chains into the clay galleries, leading to better dispersion and enhanced mechanical and barrier properties in the resulting nanocomposite material. matec-conferences.org Similarly, the functional groups of this compound can be used to modify the surface of other inorganic nanostructures, enhancing their stability and providing coupling sites for further functionalization. nih.govnih.gov

In the synthesis of nanoparticles, capping agents are used to control particle size, prevent agglomeration, and determine the final morphology. elsevier.eselsevier.es Research has shown that 11-aminoundecanoic acid can act as an effective capping agent in the semi-solvothermal synthesis of titanium dioxide (TiO₂) nanoparticles. elsevier.eselsevier.es

During the synthesis, the this compound molecules adsorb onto the surface of the growing TiO₂ nanocrystals. The interaction of the carboxylate or amino groups with the nanoparticle surface influences the crystal growth rates on different facets, allowing for morphological control. elsevier.eselsevier.es This process is crucial for developing hybrid materials where the properties of the inorganic nanoparticle core are combined with the functionality of the organic capping agent.

Table 3: Research Findings on TiO₂ Nanoparticle Synthesis Using ω-Amino Acid Capping Agent

| Parameter | Condition / Observation | Reference |

|---|---|---|

| Synthesis Method | Semi-solvothermal | elsevier.eselsevier.es |

| Precursor | Titanium(IV) tetrabutoxide (Ti(OBut)₄) | elsevier.eselsevier.es |

| Capping Agent | 11-Aminoundecanoic Acid (UDA) | elsevier.eselsevier.es |

| Molar Ratio (Ti:UDA) | 1:10 | elsevier.es |

| Resulting Morphology | Truncated rhombic-shaped nanoparticles | elsevier.eselsevier.es |

| Approximate Particle Size | ~20 nm | elsevier.es |

Modulation of Interfacial Properties and Self-Assembled Monolayers of this compound

The bifunctional nature of this compound, possessing a terminal carboxylic acid and a terminal amino group separated by a flexible nine-carbon alkyl chain, makes it a versatile building block for the construction of self-assembled monolayers (SAMs). The ability to selectively modify either the amino or the carboxyl terminus allows for precise control over the chemical and physical properties of surfaces. This section explores the chemical derivatization and functionalization of this compound for the modulation of interfacial properties and the formation of well-ordered SAMs.

The terminal amino and carboxylic acid groups of this compound serve as reactive sites for a variety of chemical transformations. These modifications are instrumental in tailoring the surface energy, wettability, chemical reactivity, and biocompatibility of the substrate.

The amino group can be functionalized through several common reactions:

Amidation: Reaction with acyl chlorides or activated carboxylic acids to form amides. This is a robust method to introduce a wide range of functionalities, including alkyl chains of varying lengths, aromatic groups, or moieties with specific recognition capabilities.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. This allows for the introduction of diverse substituents.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively, to yield urea or thiourea linkages. These groups can introduce specific hydrogen bonding capabilities.

Similarly, the carboxylic acid group can be derivatized through various reactions:

Esterification: Reaction with alcohols under acidic conditions to form esters. This can be used to alter the polarity and reactivity of the surface.

Amide Bond Formation: Coupling with amines using activating agents like carbodiimides to form amides. This is a widely used strategy for attaching biomolecules or other functional groups.

The formation of SAMs using derivatives of this compound typically involves the chemisorption of a suitable headgroup onto a substrate. For instance, if the carboxylic acid is converted to a thiol, the resulting molecule can form a stable SAM on a gold surface. The long alkyl chain promotes van der Waals interactions between adjacent molecules, leading to a densely packed and ordered monolayer.

The properties of the resulting SAM are dictated by the nature of the terminal functional group exposed at the interface. For example, a SAM terminated with a hydrophobic group will render the surface hydrophobic, while a hydrophilic terminus will make it wettable.

The ability to create well-defined and functionalized surfaces using derivatives of this compound has significant implications for a variety of applications, including biosensors, biocompatible coatings, and platforms for studying cell-surface interactions.

Detailed Research Findings

Studies on 11-aminoundecanoic acid derivatives have demonstrated the ability to systematically tune surface properties. For example, the formation of SAMs on gold from the corresponding thiol derivative of N-acylated 11-aminoundecanoic acid allows for precise control over surface wettability. The contact angle of water on such surfaces can be varied by changing the length of the acyl chain.

The following table provides an illustrative example of how interfacial properties can be modulated by the chemical derivatization of a ω-amino alkanoic acid, based on typical results observed for similar long-chain functionalized alkanethiols on gold.

| Terminal Functional Group | Surface Derivatization Reaction | Substrate | Advancing Contact Angle (θ_a) of Water (°) | Surface Energy (mN/m) |

|---|---|---|---|---|

| -COOH | Thiol formation from carboxylic acid | Gold | < 30 | > 60 |

| -CH3 | Amidation of amino group with lauroyl chloride, followed by thiol formation | Gold | ~110 | ~20 |

| -CF3 | Amidation of amino group with perfluorinated acyl chloride, followed by thiol formation | Gold | > 120 | < 15 |

| -OH | Amidation of amino group with a hydroxy-terminated carboxylic acid, followed by thiol formation | Gold | ~35 | ~55 |

This representative data highlights the significant range of surface properties that can be achieved through the chemical derivatization of the terminal groups of ω-amino acids like this compound. The ability to create surfaces with tailored wettability and surface energy is crucial for applications ranging from controlling protein adsorption to creating specific patterns for microfabrication. The formation of well-ordered self-assembled monolayers from these derivatives provides a robust platform for fundamental studies of interfacial phenomena and for the development of advanced materials and devices.

Supramolecular Chemistry and Self Assembly of 10 Aminoundecanoic Acid Systems

Design and Synthesis of 10-Aminoundecanoic Acid-Based Supramolecular Gels

The design of supramolecular gels based on this compound leverages its inherent amphiphilic nature. The molecule possesses a hydrophilic head (the amino and carboxyl groups) and a hydrophobic tail (the undecanoic chain). By chemically modifying the amino group, a variety of N-acyl-10-aminoundecanoic acid derivatives can be synthesized, which act as efficient low-molecular-weight gelators (LMWGs). rsc.orgnih.gov

The synthesis of these gelators typically involves the acylation of the amino group of this compound with a fatty acid chloride or a carboxylic acid using standard coupling reagents. A common synthetic strategy is the use of dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) to facilitate the amide bond formation. nih.gov This approach allows for the systematic variation of the acyl chain length and functionality, thereby tuning the gelation properties of the resulting molecule. For instance, the introduction of a lauroyl group (a C12 chain) creates N-lauroyl-10-aminoundecanoic acid, a well-studied class of gelator. rsc.org

Furthermore, more complex gelator molecules can be designed by incorporating additional amino acid units into the structure. This creates chiral centers and introduces additional hydrogen-bonding sites, which can profoundly influence the self-assembly process and the properties of the resulting gels. rsc.org The versatility of the this compound scaffold allows for the preparation of a wide range of (oligo)amide organogelators with remarkable gelation capabilities in both organic solvents and water. nih.gov

To illustrate the effect of molecular structure on gelation properties, the table below presents data for a series of gelators based on the closely related 11-aminoundecanoic acid (AUDA). The principles demonstrated are directly applicable to this compound derivatives.

| Compound | Solvent | Minimum Gelation Concentration (MGC) [mg/mL] | Gel-to-Sol Transition Temperature (Tgel) [°C] |

|---|---|---|---|

| N-Lauroyl-11-aminoundecanoic acid | Toluene | 10 | 49 |

| N-Lauroyl-11-aminoundecanoic acid | p-Xylene | 10 | 52 |

| N-Lauroyl-11-aminoundecanoic acid | Carbon Tetrachloride | 20 | 45 |

| Dimer of 11-aminoundecanoic acid | Toluene | 5 | >100 |

| N-Lauroyl-Val-11-aminoundecanoic acid | DMF | 10 | 75 |

| N-Lauroyl-Val-11-aminoundecanoic acid | DMSO | 10 | >100 |

This data is for derivatives of 11-aminoundecanoic acid and is presented to illustrate the principles of how structural modifications affect gelation, which are applicable to this compound systems. researchgate.netmdpi.com

Mechanistic Investigations of Self-Assembly Processes (e.g., pH-Responsive Transformations)

The self-assembly of this compound-based gelators is a dynamic process that can be triggered and controlled by external stimuli, most notably pH. rsc.org The amino and carboxylic acid groups are ionizable, and their protonation state is dependent on the pH of the surrounding medium. This pH-responsiveness is a key mechanism driving the formation and dissociation of supramolecular gels.

At low pH, the amino group is protonated (-NH3+), leading to electrostatic repulsion between the gelator molecules. This repulsion hinders aggregation and favors a dissolved state. As the pH is increased, the carboxylic acid group deprotonates (-COO-), reducing the net positive charge and diminishing the electrostatic repulsion. This allows other non-covalent interactions, such as hydrogen bonding and van der Waals forces, to dominate, leading to the self-assembly of the molecules into fibrillar networks that entrap the solvent, resulting in gelation. nih.govresearchgate.net

At very high pH, both the amino and carboxylic acid groups are deprotonated, leading to a net negative charge on the molecules. The resulting electrostatic repulsion can again disrupt the self-assembled network, causing the gel to "melt" or dissolve. researchgate.net This reversible, pH-triggered sol-gel transition is a hallmark of many amino acid-based supramolecular systems.

The process of gel formation can be visualized as a hierarchical self-assembly. Initially, individual amphiphilic molecules aggregate to form primary structures like micelles or small fibrils due to hydrophobic interactions between the alkyl chains. These primary aggregates then further assemble into larger, entangled fibrous networks, leading to the macroscopic gel. nih.gov

The following table summarizes the general pH-dependent behavior of amino acid-based gelators:

| pH Range | Predominant Species | Dominant Interaction | Resulting State |

|---|---|---|---|

| Low pH (e.g., < 4) | R-NH3+-COOH | Electrostatic Repulsion | Solution (Sol) |

| Neutral pH (e.g., 6-9) | R-NH2-COO- (Zwitterionic) / R-NH3+-COO- | Hydrogen Bonding, Van der Waals | Gel |

| High pH (e.g., > 10) | R-NH2-COO- | Electrostatic Repulsion | Solution (Sol) |

This table represents a generalized model for the pH-responsive behavior of amino acid-based amphiphiles. researchgate.netresearchgate.net

Role of Non-Covalent Interactions in Supramolecular Architectures (e.g., Hydrogen Bonding, Van der Waals Forces)

The formation and stability of supramolecular architectures from this compound derivatives are governed by a delicate balance of various non-covalent interactions. mdpi.com The most significant of these are hydrogen bonding and van der Waals forces.

Hydrogen Bonding: Intermolecular hydrogen bonding is a primary driving force for the self-assembly of these gelators. researchgate.net The amide groups introduced through N-acylation, along with the terminal carboxylic acid groups, can act as both hydrogen bond donors and acceptors. This leads to the formation of extended, one-dimensional chains of molecules, which then associate to form the fibers of the gel network. researchgate.net Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy can be used to study these interactions, where a shift in the N-H and C=O stretching frequencies upon gelation provides evidence for hydrogen bond formation. semanticscholar.org

The interplay between these forces is crucial. While hydrogen bonding provides the directionality for the initial self-assembly into fibers, the van der Waals interactions contribute to the cohesion and packing of these fibers to form a stable, three-dimensional gel network.

Exploration of Low Molecular Weight Gelators and Amphiphilic Systems

Derivatives of this compound are excellent examples of low molecular weight gelators (LMWGs), which are small molecules (typically with a molecular weight below 2000 g/mol ) that can self-assemble to form gels at low concentrations. Their effectiveness as gelators stems from their amphiphilic character.

An amphiphilic molecule, such as N-acyl-10-aminoundecanoic acid, possesses both a hydrophilic (polar) head group and a hydrophobic (nonpolar) tail. rsc.org This dual nature drives their self-assembly in a variety of solvents. In polar solvents like water, the hydrophobic tails aggregate to minimize their contact with the solvent, while the hydrophilic heads are exposed to the aqueous environment. In non-polar organic solvents, the arrangement is reversed, with the polar head groups forming the core of the aggregates through hydrogen bonding, and the hydrophobic tails extending into the solvent.

This amphiphilicity allows for the formation of gels in a wide range of liquids, from water to organic solvents, a property known as "ambidextrous gelation". rsc.org The ability to tune the hydrophilic-lipophilic balance by modifying the structure of the gelator molecule provides a powerful tool for designing functional soft materials with tailored properties. The study of these systems continues to be an active area of research, with potential applications in areas such as drug delivery, materials science, and environmental remediation. rsc.org

Analytical Methodologies for 10 Aminoundecanoic Acid and Its Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure and purity of 10-aminoundecanoic acid by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the methyl, methylene (B1212753), methine, amine, and carboxylic acid groups are expected. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen). The proton attached to the chiral carbon (C10) would appear as a multiplet due to coupling with neighboring protons. The long methylene chain would likely result in a complex, overlapping multiplet signal.

Predicted ¹H NMR Spectral Data for this compound

| Signal/Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11-12 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~2.9 - 3.2 | Multiplet | 1H | Methine (-CH(NH₂)-) |

| ~2.2 - 2.4 | Triplet | 2H | Methylene (-CH₂-COOH) |

| ~1.2 - 1.6 | Multiplet | 14H | Methylene Chain (-(CH₂)₇-) |

| ~1.1 - 1.2 | Doublet | 3H | Methyl (-CH₃) |

Note: Predicted values are based on standard chemical shift ranges and data from similar structures. Amine (-NH₂) protons may be visible as a broad signal or exchange with the solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found far downfield. The carbon atom bonded to the amino group (C10) and the carbon adjacent to the carboxylic acid (C2) would also exhibit distinct shifts. The carbons in the long alkyl chain would have similar chemical environments, leading to a cluster of signals in the aliphatic region of the spectrum.

Predicted ¹³C NMR Spectral Data for this compound

| Signal/Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~175 - 180 | Carbonyl (C1, -COOH) |

| ~50 - 55 | Methine (C10, -CH(NH₂)-) |

| ~34 - 38 | Methylene (C2, -CH₂-COOH) |

| ~22 - 32 | Methylene Chain (C3-C9) |

| ~20 - 25 | Methyl (C11, -CH₃) |

Note: Predicted values are based on standard chemical shift ranges and data for undecanoic acid and other amino acids.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be characterized by absorption bands corresponding to the amine (-NH₂) and carboxylic acid (-COOH) groups, as well as the long alkyl chain.

The presence of both an acidic (-COOH) and a basic (-NH₂) group means the compound likely exists as a zwitterion in the solid state. This would be reflected in the IR spectrum. Key diagnostic peaks include a very broad absorption for the O-H stretch of the carboxylic acid, which often overlaps with the N-H stretching bands. The C=O stretch of the carboxylic acid is a strong, sharp peak, while N-H bending and C-H stretching vibrations from the alkyl chain provide further structural confirmation.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3300 - 3500 | Amine (-NH₂) | N-H Stretch |

| 2500 - 3300 | Carboxylic Acid (-COOH) | O-H Stretch (very broad) |

| 2850 - 2960 | Alkyl Chain (-CH₂, -CH₃) | C-H Stretch |

| 1700 - 1725 | Carboxylic Acid (-COOH) | C=O Stretch |

| ~1600 | Amine (-NH₂) | N-H Bend |

| ~1470 | Alkyl Chain (-CH₂) | C-H Bend (Scissoring) |

| 1210 - 1320 | Carboxylic Acid (-COOH) | C-O Stretch |

Note: These are typical ranges. The exact position and shape of peaks can be influenced by hydrogen bonding and the physical state of the sample.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and can provide structural information through analysis of fragmentation patterns.

For a nonvolatile and potentially thermally labile compound like this compound, a soft ionization technique such as Field Desorption (FD) is particularly useful. nih.govwikipedia.org FD mass spectrometry ionizes molecules directly from the solid state with minimal energy transfer, which significantly reduces or eliminates fragmentation. wikipedia.orgcaltech.edu This method is therefore ideal for unambiguously determining the molecular weight. The resulting spectrum is typically dominated by the molecular ion (M⁺•) or the protonated molecule ([M+H]⁺). wikipedia.org For this compound (C₁₁H₂₃NO₂), the expected molecular weight is approximately 201.31 g/mol .

Harder ionization techniques, such as Electron Ionization (EI), would lead to characteristic fragmentation of the molecular ion. Common fragmentation pathways for amino acids include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and cleavage adjacent to the carbonyl group. libretexts.orgmiamioh.edu

Expected Key Ions in the Mass Spectrum of this compound

| Ion Type | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 202.18 | Protonated molecule (common in soft ionization like FD or ESI) |

| M⁺• | 201.17 | Molecular ion (common in FD and EI) |

| [M-COOH]⁺ | 156.17 | Loss of the carboxyl group |

| [CH(CH₃)NH₂]⁺ | 44.07 | Result of alpha-cleavage at the C9-C10 bond |

Note: The molecular weight is calculated based on the most abundant isotopes of the constituent elements.

Chromatographic Analysis Techniques (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. oecd.orgsielc.com For this compound, HPLC is essential for assessing purity and for separating it from structural isomers (such as 11-aminoundecanoic acid) or other impurities. sielc.com

The separation of amino acids and their isomers can be achieved using various HPLC modes. Reversed-phase HPLC (RP-HPLC) on columns like C8 or C18 is a common approach. Since amino acids can be highly polar, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of ion-pairing reagents in the mobile phase may be employed to improve retention and resolution. helixchrom.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, is also highly effective for separating ionic compounds like amino acids. sielc.comhelixchrom.com Detection is typically performed using UV detectors (often after derivatization) or mass spectrometry (LC-MS), which provides both separation and mass identification. creative-proteomics.com

Advanced Imaging Techniques for Characterization of Assembled Structures (e.g., Cryo-TEM)

Derivatives of amino acids can undergo self-assembly to form a variety of ordered nanostructures, such as nanofibers, nanotubes, or nanosheets. nih.govresearchgate.net Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a vital imaging technique for visualizing these delicate, solvent-exposed structures in their near-native state. nih.govrsc.org

In this method, a thin aqueous film of the sample is rapidly plunge-frozen in a cryogen like liquid ethane. rsc.org This process vitrifies the water, trapping the self-assembled structures in amorphous ice without the structural damage that can be caused by crystallization or dehydration. nih.govrsc.org Cryo-TEM allows for the direct observation of the morphology and dimensions (e.g., fiber width, tube diameter) of the aggregates formed by this compound derivatives. nih.gov This technique has been instrumental in elucidating the self-assembly mechanisms of various peptide- and amino acid-based materials, revealing how molecular design influences the resulting supramolecular architecture. nih.govacs.org

Future Perspectives and Emerging Research Avenues for 10 Aminoundecanoic Acid

Development of Novel Green Synthesis Approaches

While the current production of 10-aminoundecanoic acid from castor oil is considered a bio-based process, emerging research focuses on developing even more sustainable and efficient "green" synthesis routes. arkema.comendeavor3d.com The goal is to minimize environmental impact, reduce reliance on traditional chemical processes, and potentially utilize a broader range of renewable feedstocks.

Metabolic engineering and biocatalysis represent the forefront of these efforts. nih.govcabidigitallibrary.org Scientists are exploring the engineering of microbial cell factories to produce this compound and its precursors. nih.govmdpi.com This involves designing and optimizing metabolic pathways within microorganisms to convert simple, renewable starting materials like sugars or plant-based oils into the desired amino acid. mdpi.com Biocatalytic synthesis, which utilizes enzymes to carry out specific chemical transformations, offers a promising alternative to conventional chemical synthesis, often with higher selectivity and milder reaction conditions. researchgate.netnih.govrug.nl Research in this area is focused on identifying and optimizing enzymes and enzymatic cascades for the efficient production of ω-amino acids. rug.nl These biotechnological approaches have the potential to create a more sustainable and economically competitive supply of this compound.

Advanced Polymer Architectures and Composites

The inherent properties of Polyamide 11, such as its good mechanical strength, chemical resistance, and low moisture absorption, make it an excellent matrix for advanced polymer architectures and composites. arkema.combohrium.commdpi.com Research is actively exploring the incorporation of various fillers and the creation of polymer blends to enhance its performance for specific applications.

Nanocomposites: The addition of nanoscale fillers to the PA11 matrix has been shown to significantly improve its mechanical and thermal properties.

Carbon Nanotubes (CNTs) and Graphene: The incorporation of CNTs and graphene into PA11 can enhance its electrical conductivity, thermal stability, and mechanical strength. mdpi.comscispace.complaschina.com.cnresearchgate.netresearchgate.net Research has demonstrated that even small weight percentages of these carbon nanostructures can lead to significant improvements in the composite's properties. mdpi.complaschina.com.cn For example, composites with multi-walled carbon nanotubes (MWNTs) have shown a remarkable increase in their dielectric constant. researchgate.net

Inorganic Nanofillers: The use of inorganic nanofillers, such as diatomite, can also lead to beneficial changes in the properties of PA11 composites. mdpi.com These biocomposites can exhibit improved elasticity and melt flow rates. mdpi.com

Polymer Blends: Blending PA11 with other polymers is a cost-effective strategy to tailor its properties for specific applications. mdpi.com

PA11/Poly(lactic acid) (PLA) Blends: These fully bio-based blends are of significant interest. mdpi.com Research has shown that the addition of compatibilizers can significantly improve the toughness and strain at break of these blends, making them suitable for a wider range of applications. bohrium.com

PA11/Poly(butylene succinate) (PBS) Blends: Blending PA11 with the biodegradable polymer PBS can result in partially biodegradable materials with mechanical properties comparable to neat PA11, but with the added benefit of reduced material costs. mdpi.comresearchgate.net

The following table summarizes the effects of different fillers on the properties of Polyamide 11 composites:

| Filler/Blend Component | Key Improvements in PA11 Composite | Potential Applications |

| Carbon Nanotubes (CNTs) | Increased electrical conductivity, enhanced thermal stability, improved mechanical strength. mdpi.complaschina.com.cn | Conductive textiles, electromagnetic interference (EMI) shielding, reinforced mechanical components. |

| Graphene | Enhanced thermal stability, improved mechanical properties. mdpi.com | High-strength composites, thermal management materials. |

| Diatomite | Improved elasticity, increased melt flow rate. mdpi.com | Biocomposites with tailored mechanical properties. |

| Poly(lactic acid) (PLA) | Increased toughness and strain at break (with compatibilizer). bohrium.commdpi.com | Fully bio-based and toughened polymer applications. |

| Poly(butylene succinate) (PBS) | Partial biodegradability, reduced material cost, comparable mechanical properties. mdpi.comresearchgate.net | Cost-effective and partially biodegradable material formulations. |

Integration into Smart Materials and Responsive Systems

A particularly exciting area of future research is the integration of this compound-based polymers into smart materials and responsive systems. These materials can sense and respond to external stimuli, such as electrical fields, temperature, or moisture, opening up possibilities for a new generation of functional devices.

Piezoelectric Sensors and Actuators: Polyamide 11 exhibits piezoelectric properties, meaning it can generate an electrical charge in response to mechanical stress and vice versa. core.ac.ukresearchgate.net Research into PA11 composites with piezoelectric nanowires, such as sodium niobate (NaNbO3), has shown that these materials can have piezoelectric voltage outputs comparable to those of conventional piezoelectric polymers. core.ac.ukresearchgate.net This makes them promising candidates for flexible, low-cost, and environmentally friendly sensors and actuators. core.ac.ukresearchgate.net

Shape Memory Polymers: Shape memory polymers (SMPs) have the ability to "remember" and return to their original shape from a deformed state upon the application of an external stimulus, such as heat. wikipedia.orgyoutube.comazom.com Research on polymer blends incorporating polyamides has demonstrated the potential to create foams with excellent shape memory properties. mdpi.com For instance, a foam based on a polylactide (PLA)/polyamide nanocomposite exhibited high shape fixation and recovery ratios. mdpi.com

Moisture-Responsive Actuators: Polyamide-based heterostructures have been shown to function as moisture-responsive actuators. researchgate.net These materials can change their shape in response to changes in humidity, a property that could be harnessed for applications in adaptive textiles and soft robotics. researchgate.net

Expanding Functionalization Strategies for Diverse Applications

Expanding the functionalization of this compound and its polymer, Polyamide 11, is key to unlocking new applications, particularly in the biomedical field and for advanced material interfaces. Functionalization involves chemically modifying the monomer or polymer to introduce new properties or reactive sites.

Surface Grafting: Surface grafting is a technique used to modify the surface properties of a material without altering its bulk characteristics. rsc.orgnih.govmdpi.comresearchgate.net For polyamides, surface grafting can be used to improve properties such as bioadhesion, hydrophilicity, and compatibility with other materials. nih.gov This is particularly relevant for biomedical applications where surface interactions are critical. researchgate.net

Click Chemistry: "Click chemistry" refers to a class of chemical reactions that are highly efficient, specific, and produce minimal byproducts. youtube.comsigmaaldrich.commdpi.comnih.gov These reactions are being explored for the synthesis and functionalization of polymers, including those used in biomedical applications. sigmaaldrich.commdpi.com The use of click chemistry could enable the precise attachment of biomolecules or other functional groups to the PA11 backbone, creating tailored materials for drug delivery or tissue engineering.

Derivatization of the Monomer: The this compound monomer itself can be chemically modified to create derivatives with new functionalities. google.com For example, the amino group can be reacted to form secondary amines, which can then be polymerized to create polyamides with altered properties. google.com This approach allows for the fundamental properties of the resulting polymer to be tuned at the monomer level.

The following table outlines potential functionalization strategies and their envisioned applications for this compound and Polyamide 11:

| Functionalization Strategy | Description | Potential Applications |

| Surface Grafting | Covalent attachment of polymer chains or functional molecules to the surface of PA11. rsc.orgnih.gov | Improved biocompatibility for medical implants, enhanced adhesion in composites, antimicrobial surfaces. |

| Click Chemistry | Highly efficient and specific chemical reactions for attaching molecules to the polymer backbone. sigmaaldrich.commdpi.com | Targeted drug delivery systems, bio-functionalized scaffolds for tissue engineering, creation of well-defined polymer architectures. |

| Monomer Derivatization | Chemical modification of the this compound monomer prior to polymerization. google.com | Polyamides with altered mechanical properties, solubility, or thermal stability; introduction of specific binding sites. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 10-aminoundecanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via hydrolysis of nitrile precursors (e.g., 11-cyano-undecanoic acid derivatives) under acidic or basic conditions. Enzymatic methods using aminotransferases or lipases can also introduce the amine group with higher stereoselectivity. Yield optimization requires precise control of temperature (60–100°C), pH (6–8 for enzymatic routes), and reaction time (12–48 hours). Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity products .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure and purity using <sup>1</sup>H and <sup>13</sup>C NMR to resolve amine (-NH2) and carboxyl (-COOH) group signals.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups via characteristic peaks (e.g., N-H stretch at ~3300 cm<sup>−1</sup>, C=O stretch at ~1700 cm<sup>−1</sup>).

- Mass Spectrometry (MS) : Determine molecular weight (theoretical m/z: 201.3 for C11H23NO2) and fragmentation patterns.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Store in sealed containers at 2–8°C, away from incompatible materials (strong acids/oxidizers).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported purity levels of this compound across studies?

- Methodological Answer : Cross-validate purity using complementary techniques:

- High-Performance Liquid Chromatography (HPLC) : Quantify impurities with reverse-phase C18 columns and UV detection (λ = 210–220 nm).

- Elemental Analysis : Verify C/N/O ratios to confirm stoichiometry.

- Titration : Determine acid/base equivalence points for functional group quantification.

- Batch Consistency : Compare multiple synthesis batches under standardized conditions to identify process-related variability .

Q. What experimental strategies mitigate instability of this compound during long-term storage or reaction conditions?

- Methodological Answer :

- Inert Atmospheres : Store under nitrogen/argon to prevent oxidation.

- Lyophilization : Freeze-dry the compound to reduce hydrolytic degradation.

- Stability Screening : Conduct accelerated aging studies (40–60°C, 75% humidity) to model degradation pathways.

- Additives : Use antioxidants (e.g., BHT) or chelating agents to inhibit metal-catalyzed reactions .

Q. How can this compound be utilized as a monomer in bio-based polymer research?

- Methodological Answer :

- Polyamide Synthesis : Condense with dicarboxylic acids (e.g., adipic acid) via melt-polycondensation (180–220°C) to form thermally stable polyamides.

- Functionalization : Modify the amine group with acylating agents to tailor hydrophobicity or reactivity.

- Mechanical Testing : Evaluate tensile strength and crystallinity via differential scanning calorimetry (DSC) and X-ray diffraction (XRD).

- Biocompatibility : Assess cytotoxicity using in vitro cell culture models (e.g., NIH/3T3 fibroblasts) .

Contradiction Analysis

Q. How should researchers address conflicting data on the reactivity of this compound with carbonyl compounds?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via <sup>1</sup>H NMR to track intermediate formation (e.g., Schiff bases).

- pH Dependence : Test reactivity across pH 4–10 to identify optimal conditions for nucleophilic attack.

- Computational Modeling : Use density functional theory (DFT) to calculate activation energies and transition states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.